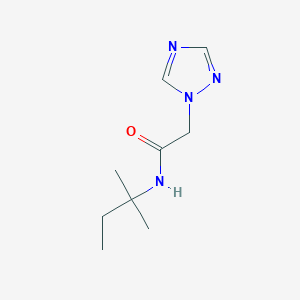![molecular formula C14H17N3OS B7565259 4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile](/img/structure/B7565259.png)
4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile varies depending on its application. In anti-cancer studies, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of Bcl-2 family proteins. In anti-inflammatory studies, it has been demonstrated to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway. In biochemistry, it has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. In materials science, it has been used as a building block for the synthesis of novel materials with unique electronic properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile depend on its concentration and the specific application. In anti-cancer studies, it has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. In anti-inflammatory studies, it has been found to reduce the production of pro-inflammatory cytokines without affecting cell viability. In biochemistry, it has been demonstrated to inhibit the activity of enzymes involved in the breakdown of neurotransmitters. In materials science, it has been used as a building block for the synthesis of materials with unique electronic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile in lab experiments include its high purity, stability, and versatility. It can be easily synthesized and purified, making it readily available for use in various applications. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
The future directions for the study of 4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile include its further investigation as a potential anti-cancer, anti-inflammatory, and anti-microbial agent. In addition, its use as a fluorescent probe and as a building block for the synthesis of novel materials with unique electronic properties can be further explored. Moreover, the safety and efficacy of this compound in vivo need to be studied further to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile involves the condensation reaction between 6-methoxy-1H-benzimidazole-2-thiol and 2,2-dimethyl-4-chlorobutanenitrile. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent such as dimethylformamide. The product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties. In biochemistry, it has been studied for its role as an enzyme inhibitor and as a fluorescent probe. In materials science, it has been explored for its potential use in organic electronics and as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-14(2,9-15)6-7-19-13-16-11-5-4-10(18-3)8-12(11)17-13/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZHIHLUEIKIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCSC1=NC2=C(N1)C=C(C=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(azocane-1-carbonyl)phenyl]acetamide](/img/structure/B7565178.png)
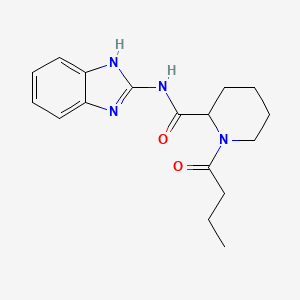
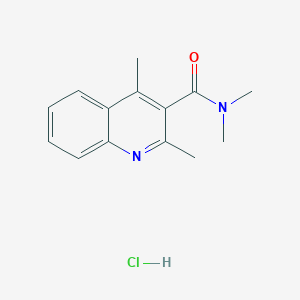
![N-[[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-(1-cyclopropylpyrrolidin-3-yl)methanamine](/img/structure/B7565192.png)
![1-(2-bromophenyl)-5-oxo-N-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B7565205.png)
![1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine](/img/structure/B7565211.png)
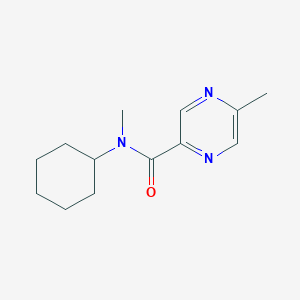
![N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide](/img/structure/B7565230.png)
![2-(5-tert-butyltetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7565234.png)

![2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7565247.png)
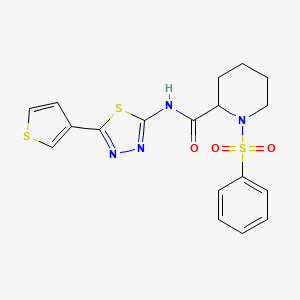
![N-(3-methoxypropyl)-2-[4-(2-pyrrolidin-1-ylacetyl)piperazin-1-yl]acetamide](/img/structure/B7565256.png)
